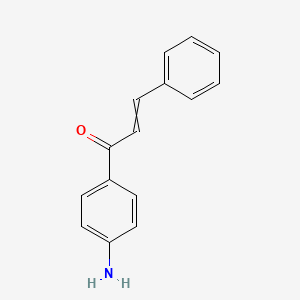![molecular formula C14H24F2N2O2 B11754994 tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)
tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkoxides or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, making the carbamate stable under various reaction conditions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This cleavage is facilitated by the formation of a stable tert-butyl carbocation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
®-3-(Boc-amino)piperidine: Another carbamate used as a protecting group for amines.
tert-Butyl ®-piperidin-3-ylcarbamate: A related compound with a different amine structure.
The uniqueness of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate lies in its specific structure, which provides unique steric and electronic properties, making it particularly effective in certain synthetic applications.
Eigenschaften
Molekularformel |
C14H24F2N2O2 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl N-[(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m1/s1 |
InChI-Schlüssel |
NIEVTJVHKAWSLT-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CC12CCNCC2)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)
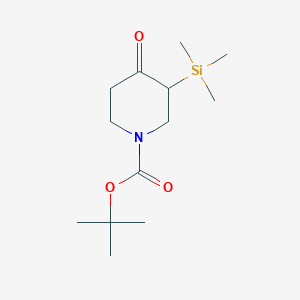
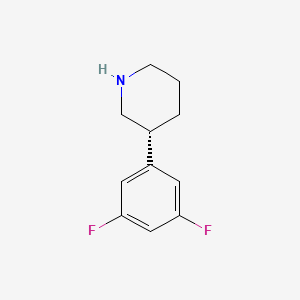
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11754921.png)
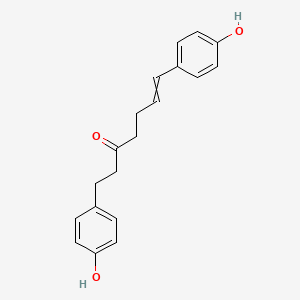
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754927.png)
![Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11754939.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754945.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11754952.png)
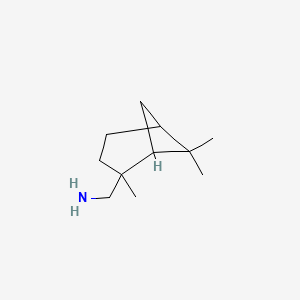
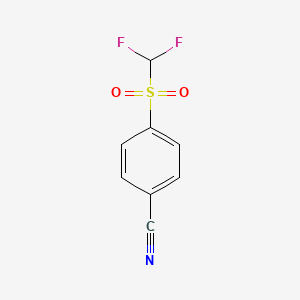
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
